molecular formula C13H12N2S B1587770 1,1-Diphenyl-2-thiourea CAS No. 3898-08-6

1,1-Diphenyl-2-thiourea

Cat. No.: B1587770
CAS No.: 3898-08-6
M. Wt: 228.31 g/mol
InChI Key: FPZXQVCYHDMIIA-UHFFFAOYSA-N
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Safety and Hazards

Avoid dust formation, contact with skin and eyes, and sources of ignition. Ensure adequate ventilation .

Future Directions

Research on 1,1-Diphenyl-2-thiourea continues to explore its diverse biological activities, potential pharmaceutical applications, and novel derivatives. Further investigations may focus on optimizing its properties for specific therapeutic purposes .

Preparation Methods

1,1-Diphenyl-2-thiourea can be synthesized through several methods:

Chemical Reactions Analysis

1,1-Diphenyl-2-thiourea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,1-Diphenyl-2-thiourea can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1,1-diphenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZXQVCYHDMIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063228
Record name Thiourea, N,N-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3898-08-6
Record name N,N-Diphenylthiourea
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URL https://commonchemistry.cas.org/detail?cas_rn=3898-08-6
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Record name 1,1-Diphenyl-2-thiourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylthiourea
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Record name Thiourea, N,N-diphenyl-
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Record name Thiourea, N,N-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diphenylthiourea
Source European Chemicals Agency (ECHA)
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Record name 1,1-DIPHENYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1,1-Diphenylthiourea?

A: 1,1-Diphenylthiourea (also known as 1,1-Diphenyl-2-thiourea) has the molecular formula C13H12N2S and a molecular weight of 228.31 g/mol. The crystal structure reveals that the thiono and carbonyl groups adopt an anti disposition with respect to the central C–N bond. The two phenyl rings attached to the nitrogen atom are twisted relative to each other. [, ]

Q2: How does 1,1-Diphenylthiourea interact with mineral surfaces in flotation applications?

A: Studies show that 1,1-Diphenylthiourea exhibits strong adsorption onto the surface of galena (lead sulfide), a crucial characteristic for its use as a flotation collector. This adsorption is attributed to the interaction between the sulfur atom of the thiourea group and lead atoms on the galena surface. []

Q3: Is there evidence of different binding affinities of 1,1-Diphenylthiourea towards different metal sulfides?

A: Yes, research indicates that 1,1-Diphenylthiourea exhibits a stronger affinity for galena compared to sphalerite (zinc sulfide). This selectivity is crucial for the separation of galena from sphalerite in mineral processing. Density Functional Theory (DFT) calculations suggest that this difference in affinity might be related to the stronger hydrophilicity of sphalerite compared to galena. []

Q4: Can 1,1-Diphenylthiourea be oxidized, and what are the potential products?

A: Yes, 1,1-Diphenylthiourea can undergo oxidation reactions. For instance, when reacted with iron(III) chloride, it forms tetramethylformamidinium disulfide μ-oxo-bis-[trichloroferrate(III)]. This reaction highlights the susceptibility of the thiourea group to oxidation and the potential for forming disulfide bonds. [, ]

Q5: Has 1,1-Diphenylthiourea been incorporated into larger molecular structures for specific applications?

A: Yes, derivatives of 1,1-Diphenylthiourea have been used as ancillary ligands in the synthesis of iridium(III) cyclometalated complexes. These complexes, incorporating a unique four-membered Ir–S–C–N backbone, show promise in the development of organic light-emitting diodes (OLEDs) due to their saturated red emission properties. []

Q6: Are there any known analytical techniques used to characterize and quantify 1,1-Diphenylthiourea?

A: While specific analytical methods aren't detailed in the provided abstracts, techniques like X-ray crystallography are used to determine the crystal structure of 1,1-Diphenylthiourea and its derivatives. [, ] Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are likely employed to study the interaction of 1,1-Diphenylthiourea with mineral surfaces. []

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